molecular formula C12H15N3O4 B8444505 N-methyl-5-morpholino-2-nitrobenzamide

N-methyl-5-morpholino-2-nitrobenzamide

Cat. No.: B8444505
M. Wt: 265.26 g/mol
InChI Key: LJFPBRJGFQQUTO-UHFFFAOYSA-N
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Description

N-methyl-5-morpholino-2-nitrobenzamide (compound 2b) is a small-molecule benzamide derivative synthesized via nucleophilic aromatic substitution. The compound features a nitro group at position 2, a morpholino substituent at position 5, and an N-methyl amide functional group. Its synthesis involves reacting 5-fluoro-N-methyl-2-nitrobenzamide with morpholine in acetonitrile under basic conditions (K₂CO₃), yielding 71.2% of the product as a yellow solid . Structural characterization via $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and ESI-MS confirms the presence of key functional groups:

  • Aromatic protons at δ 8.31 (d, J = 4.7 Hz) and δ 7.99 (d, J = 9.3 Hz).
  • Morpholine protons at δ 3.71 (t, 4H) and δ 3.41 (t, J = 5.0 Hz, 4H).
  • Methylamide protons at δ 2.74 (d, J = 4.6 Hz, 3H) .

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

N-methyl-5-morpholin-4-yl-2-nitrobenzamide

InChI

InChI=1S/C12H15N3O4/c1-13-12(16)10-8-9(2-3-11(10)15(17)18)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16)

InChI Key

LJFPBRJGFQQUTO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

5-(Cyano(morpholino)methyl)-2-fluoro-N-(3,4,5-trifluorophenyl)-benzamide (14)

Key Differences :

  • Substituents: Compound 14 () replaces the nitro group in 2b with a cyano-morpholino-methyl group at position 5 and introduces fluorine at position 2. The trifluorophenyl amide moiety further enhances electron-withdrawing effects.
  • Synthetic Yield: The synthesis of 14 proceeds with a lower yield (50% for intermediate 13) compared to 2b (71.2%), likely due to the complexity of introducing multiple fluorine atoms and a cyano group .
  • Potential Bioactivity: Fluorine substitution may improve lipophilicity and membrane permeability, while the cyano group could influence binding affinity in kinase targets .

2-Methylamino-5-nitrobenzoic Acid ()

Key Differences :

  • Backbone: This compound is a benzoic acid derivative with a nitro group at position 5 and a methylamino group at position 2, contrasting with 2b’s benzamide backbone.
  • Applications : Used as a precursor for benzodiazepines and metal complexes, highlighting divergent applications compared to 2b ’s hypothesized role in FAK inhibition .
  • Electronic Effects : The carboxylic acid group increases polarity, reducing bioavailability compared to 2b ’s amide group.

Methyl 5-Amino-2-morpholinobenzoate ()

Key Differences :

  • Functional Groups: Features an amino group at position 5 and a methyl ester instead of 2b’s nitro and N-methyl amide groups.
  • However, combustion hazards (e.g., NOx emissions) remain relevant for both .

Data Tables

Table 2. Spectroscopic Data Highlights

Compound $^{1}\text{H}$ NMR (Key Signals) $^{13}\text{C}$ NMR (Key Signals) ESI-MS ([M+H]⁺)
2b δ 8.31 (d, J = 4.7 Hz), δ 2.74 (d, J = 4.6 Hz, N-CH₃) δ 167.06 (amide C=O), δ 65.74 (morpholine C) 266.1110
14 (Intermediate 13 ) Not provided in evidence Not provided in evidence Not reported

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